molecular formula C10H15ClN2O2 B2698804 4-Amino-3-(propan-2-yloxy)benzamide hydrochloride CAS No. 1909308-58-2

4-Amino-3-(propan-2-yloxy)benzamide hydrochloride

Cat. No. B2698804
CAS RN: 1909308-58-2
M. Wt: 230.69
InChI Key: WTULRKVKLONDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(propan-2-yloxy)benzamide hydrochloride is a chemical compound with the CAS Number: 1909308-58-2 . It has a molecular weight of 230.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-3-isopropoxybenzamide hydrochloride . The InChI code is 1S/C10H14N2O2.ClH/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11;/h3-6H,11H2,1-2H3,(H2,12,13);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 230.69 .

Scientific Research Applications

Antimicrobial Activity

A series of compounds similar to 4-Amino-3-(propan-2-yloxy)benzamide hydrochloride were synthesized and evaluated for their antimycobacterial properties against two mycobacterial species. Some derivatives showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare compared to standard treatments like ciprofloxacin and isoniazid, indicating potential applications in developing antimicrobial agents (Tengler et al., 2013).

Antioxidant Properties

Amino-substituted benzamide derivatives, which share a functional group similarity with this compound, have been studied for their capacity to act as antioxidants. The electrochemical oxidation of these derivatives in aqueous solutions suggested their potential as powerful antioxidants by scavenging free radicals, highlighting an area of research for studying the oxidative mechanisms and free radical scavenging activity (Jovanović et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, related in structural complexity to this compound, were synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These studies demonstrate the potential application of similar compounds in protecting metals from corrosion, indicating that similar investigations could be valuable for this compound (Hu et al., 2016).

Antipsychotic Agents

Research into substituted benzamides, which include structural motifs similar to this compound, has led to the identification of compounds with potential atypical antipsychotic activity. These compounds have shown promise in vitro and in vivo for their ability to bind to dopamine and serotonin receptors, suggesting a research pathway for exploring the antipsychotic potential of related compounds (Norman et al., 1996).

Mechanism of Action

The mechanism of action of 4-Amino-3-(propan-2-yloxy)benzamide hydrochloride is not specified in the available data. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-propan-2-yloxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11;/h3-6H,11H2,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTULRKVKLONDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.